molecular formula C17H14O2 B8760251 9-allyl-9H-fluorene-9-carboxylic acid CAS No. 101451-35-8

9-allyl-9H-fluorene-9-carboxylic acid

Cat. No. B8760251
CAS RN: 101451-35-8
M. Wt: 250.29 g/mol
InChI Key: GMZSYUIBSYGKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-allyl-9H-fluorene-9-carboxylic acid is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-allyl-9H-fluorene-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-allyl-9H-fluorene-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

101451-35-8

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

9-prop-2-enylfluorene-9-carboxylic acid

InChI

InChI=1S/C17H14O2/c1-2-11-17(16(18)19)14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h2-10H,1,11H2,(H,18,19)

InChI Key

GMZSYUIBSYGKSF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyllithium (1.50 mol/l, n-hexane solution) was slowly added dropwise to a solution of fluorene-9-carboxylic acid (3.0 g) in THF in an argon atmosphere at −78° C. The mixture was stirred at −78° C. for 30 min and then at 0° C. for 30 min. The stirred mixture was again cooled to −78° C. Allyl bromide (2.5 ml) was slowly added dropwise thereto at −78° C., and the mixture was stirred at −78° C. for 30 min and then at room temperature overnight. After the disappearance of fluorene-9-carboxylic acid was confirmed by TLC, a saturated aqueous ammonium chloride solution was slowly added to the reaction solution. Ethyl acetate was then added thereto to perform extraction. The organic layer was washed with a saturated aqueous sodium chloride solution and was then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=20:1) to give 9-allyl-9H-fluorene-9-carboxylic acid (3.58 g) as a white solid.
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Synthesis routes and methods II

Procedure details

42 ml (0.096 mol) of a 2.5M butyl lithium solution are added dropwise at 0° C. under nitrogen to a solution of 10 g (0.048 mol) of 9-fluorenecarboxylic acid in 150 ml of THF and the mixture is stirred for 30 minutes. Then 4.67 ml (0.054 mol) of allyl bromide are added and the solution is stirred for four hours at ambient temperature. The reaction solution is poured into water and extracted with diethyl ether. The aqueous phase is acidified with 1N hydrochloric acid and extracted with dichloromethane. The organic phase is dried over sodium sulphate and freed from solvent.
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